(1S,2S)-2-((3,5-Difluorobenzyl)oxy)cyclohexanamine
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Overview
Description
(1S,2S)-2-((3,5-Difluorobenzyl)oxy)cyclohexanamine is a chemical compound that features a cyclohexane ring substituted with an amine group and a 3,5-difluorobenzyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-((3,5-Difluorobenzyl)oxy)cyclohexanamine typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 3,5-difluorobenzyl alcohol.
Formation of Ether: The 3,5-difluorobenzyl alcohol is reacted with cyclohexanone under acidic or basic conditions to form the ether linkage.
Reduction: The resulting intermediate is then reduced to form the cyclohexanol derivative.
Amination: Finally, the hydroxyl group is converted to an amine group using reagents such as ammonia or amines under appropriate conditions.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-((3,5-Difluorobenzyl)oxy)cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluorine atoms on the benzyl ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions may yield various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including as a ligand for receptors or enzymes.
Medicine: Explored for its potential therapeutic effects, such as in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1S,2S)-2-((3,5-Difluorobenzyl)oxy)cyclohexanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-((3,5-Difluorobenzyl)oxy)cyclohexanamine: A stereoisomer with potentially different biological activity.
(1S,2S)-2-((3,5-Dichlorobenzyl)oxy)cyclohexanamine: A similar compound with chlorine substituents instead of fluorine.
(1S,2S)-2-((3,5-Difluorobenzyl)oxy)cyclohexanol: A related compound with a hydroxyl group instead of an amine.
Uniqueness
(1S,2S)-2-((3,5-Difluorobenzyl)oxy)cyclohexanamine is unique due to its specific stereochemistry and the presence of fluorine atoms, which can significantly influence its chemical and biological properties.
Properties
Molecular Formula |
C13H17F2NO |
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Molecular Weight |
241.28 g/mol |
IUPAC Name |
2-[(3,5-difluorophenyl)methoxy]cyclohexan-1-amine |
InChI |
InChI=1S/C13H17F2NO/c14-10-5-9(6-11(15)7-10)8-17-13-4-2-1-3-12(13)16/h5-7,12-13H,1-4,8,16H2 |
InChI Key |
ZELWUQLZFVBFDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)N)OCC2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
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